N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16351752
InChI: InChI=1S/C12H6F3N5O/c13-7-2-3-8(11(15)10(7)14)16-12(21)6-1-4-9-17-18-19-20(9)5-6/h1-5H,(H,16,21)
SMILES:
Molecular Formula: C12H6F3N5O
Molecular Weight: 293.20 g/mol

N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide

CAS No.:

Cat. No.: VC16351752

Molecular Formula: C12H6F3N5O

Molecular Weight: 293.20 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide -

Specification

Molecular Formula C12H6F3N5O
Molecular Weight 293.20 g/mol
IUPAC Name N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide
Standard InChI InChI=1S/C12H6F3N5O/c13-7-2-3-8(11(15)10(7)14)16-12(21)6-1-4-9-17-18-19-20(9)5-6/h1-5H,(H,16,21)
Standard InChI Key GISQNBRDDOZAII-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NN=NN2C=C1C(=O)NC3=C(C(=C(C=C3)F)F)F

Introduction

Synthesis of Related Tetrazolo[1,5-a]pyridines

The synthesis of tetrazolo[1,5-a]pyridines often involves multi-step reactions that include condensation and cycloaddition processes. For example, the synthesis of tetrazolo[1,5-a]quinolines involves the reaction of 2-azidobenzaldehyde with appropriate nitriles in the presence of a base like potassium carbonate, leading to a Knoevenagel condensation followed by an intramolecular [3 + 2] cycloaddition .

Synthesis Pathway for Tetrazolo[1,5-a]pyridines

  • Starting Materials: Typically, these syntheses begin with azido derivatives and nitriles or other suitable precursors.

  • Reaction Conditions: The reaction often requires a base and may involve heating or microwave irradiation to facilitate the condensation and cycloaddition steps.

  • Product Isolation: The resulting compounds are purified using techniques such as column chromatography.

Potential Biological Activities

Tetrazolo[1,5-a]pyridine derivatives have shown promise in various biological applications, including antidepressant and anticancer activities. For instance, compounds with similar structures have been evaluated for their potential as 5-lipoxygenase inhibitors or as antidepressants by incorporating biologically active fragments like tetrazole rings .

Biological Activity Data

Compound TypeBiological ActivityReference
Tetrazolo[1,5-a]thieno[2,3-e]pyridinesAntidepressant activity
Tetrazolo[1,5-a]quinolinesPotential for various biological activities due to their structural diversity
1,3,4-Thiadiazol-2-yl derivativesAnti-inflammatory activity

Chemical Data

PropertyDescription
Molecular FormulaC13_{13}H6_{6}F3_{3}N5_{5}O
Molecular WeightApproximately 313 g/mol
SolubilityExpected to be soluble in organic solvents like DMSO or DMF

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator